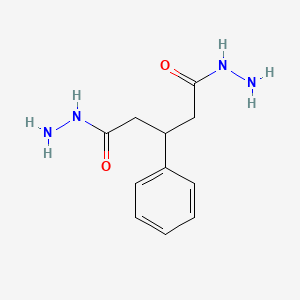
3-Phenylpentanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpentanedihydrazide is an organic compound characterized by the presence of a phenyl group attached to a pentane chain, which is further substituted with two hydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpentanedihydrazide typically involves the reaction of 3-phenylpentanoyl chloride with hydrazine. The reaction is carried out in an inert atmosphere, often using solvents such as ethanol or methanol. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpentanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydrazide groups into amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of phenylpentanone derivatives.
Reduction: Formation of phenylpentylamines.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
3-Phenylpentanedihydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Phenylpentanedihydrazide involves its interaction with specific molecular targets. The hydrazide groups can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
3-Phenylpentanone: Similar structure but lacks hydrazide groups.
3-Phenylpentanoic acid: Contains a carboxylic acid group instead of hydrazide groups.
3-Phenylpentylamine: Contains amine groups instead of hydrazide groups.
Uniqueness: 3-Phenylpentanedihydrazide is unique due to the presence of both phenyl and hydrazide groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and interact with biological molecules makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
72976-16-0 |
|---|---|
Molecular Formula |
C11H16N4O2 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-phenylpentanedihydrazide |
InChI |
InChI=1S/C11H16N4O2/c12-14-10(16)6-9(7-11(17)15-13)8-4-2-1-3-5-8/h1-5,9H,6-7,12-13H2,(H,14,16)(H,15,17) |
InChI Key |
NMMIPXKBYYWNPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NN)CC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















